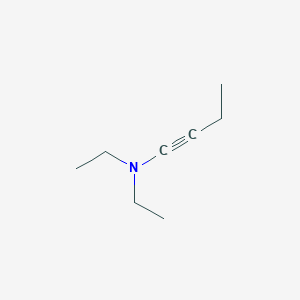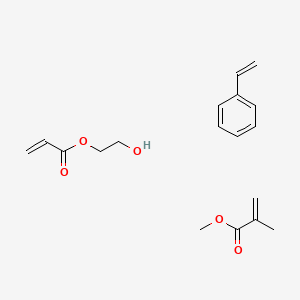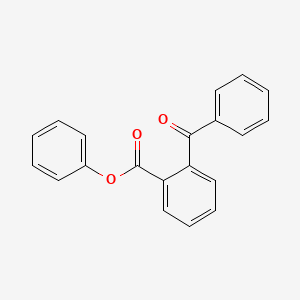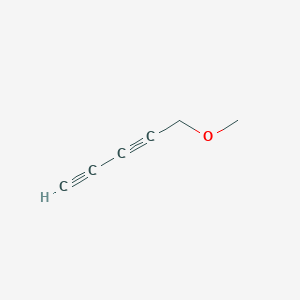
5-Methoxypenta-1,3-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxypenta-1,3-diyne is an organic compound characterized by the presence of a methoxy group attached to a penta-1,3-diyne backbone. This compound is part of the larger family of diynes, which are known for their unique structural properties and reactivity. The presence of conjugated triple bonds in its structure makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypenta-1,3-diyne typically involves the coupling of appropriate alkyne precursors. One common method is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a haloalkyne in the presence of a copper(I) catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would likely involve optimizing the Cadiot-Chodkiewicz coupling for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 5-Methoxypenta-1,3-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or other alkoxides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
科学的研究の応用
5-Methoxypenta-1,3-diyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research is ongoing into its potential use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Its unique structural properties make it valuable in the development of new materials, such as polymers and nanomaterials.
作用機序
The mechanism by which 5-Methoxypenta-1,3-diyne exerts its effects is largely dependent on the specific reactions it undergoes. In general, the compound’s reactivity is driven by the presence of conjugated triple bonds, which can participate in various addition and cycloaddition reactions. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the creation of more complex structures.
Molecular Targets and Pathways: The molecular targets and pathways involved in the compound’s action are diverse and can include enzymes, receptors, and other biomolecules. For example, in bioconjugation applications, the compound may target specific amino acid residues in proteins, facilitating the formation of stable covalent bonds.
類似化合物との比較
Penta-1,3-diyne: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Hexa-1,3-diyne: Contains an additional carbon atom, which can influence its reactivity and physical properties.
3-Methoxypenta-1,4-diyne: The position of the methoxy group and the triple bonds differ, leading to variations in reactivity and applications.
Uniqueness: 5-Methoxypenta-1,3-diyne is unique due to the specific positioning of the methoxy group and the conjugated triple bonds. This configuration imparts distinct reactivity patterns and makes it particularly useful in synthetic chemistry and material science applications.
特性
CAS番号 |
42329-96-4 |
|---|---|
分子式 |
C6H6O |
分子量 |
94.11 g/mol |
IUPAC名 |
5-methoxypenta-1,3-diyne |
InChI |
InChI=1S/C6H6O/c1-3-4-5-6-7-2/h1H,6H2,2H3 |
InChIキー |
QEYXWAXAOMNKHM-UHFFFAOYSA-N |
正規SMILES |
COCC#CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


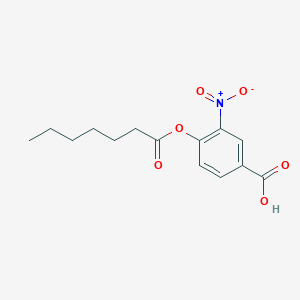
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)

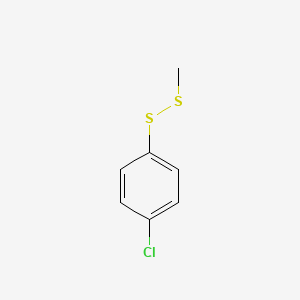
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
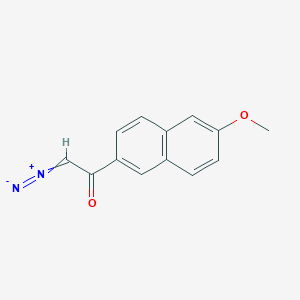
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)

![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
